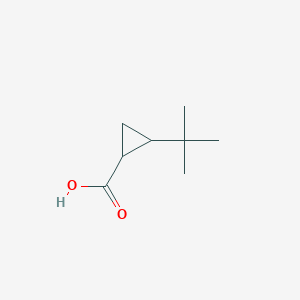

2-Tert-butylcyclopropane-1-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-tert-butylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10) |

InChI Key |

JFJVSZSPJXVIHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC1C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Tert Butylcyclopropane 1 Carboxylic Acid and Its Analogues

Strategies for Cyclopropane (B1198618) Ring Formation and Functionalization

The construction of the sterically demanding 2-tert-butylcyclopropane ring is a key challenge that can be addressed through several modern synthetic approaches. These methods offer varying degrees of stereocontrol and functional group tolerance.

Carbene and Carbenoid-Mediated Cyclopropanation Approaches

Carbene and carbenoid chemistry provide a powerful toolkit for the formation of cyclopropane rings. These highly reactive intermediates add across a carbon-carbon double bond to form the three-membered ring in a concerted fashion.

One of the most common methods involves the decomposition of diazo compounds in the presence of a suitable alkene. For the synthesis of a 2-tert-butylcyclopropane system, the reaction would typically involve the cyclopropanation of 3,3-dimethyl-1-butene (B1661986) with a diazoester, such as ethyl diazoacetate. The reaction is often catalyzed by transition metals, which will be discussed in the following section.

The Simmons-Smith reaction and its modifications represent another important carbenoid-based approach. This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide, to deliver a methylene (B1212753) group to an alkene. While the classic Simmons-Smith reaction is primarily used for the synthesis of unsubstituted cyclopropanes, modifications of the reagent can allow for the introduction of substituents.

Key features of these approaches include the stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product. However, achieving high diastereoselectivity in the formation of substituted cyclopropanes can be challenging and often depends on the choice of catalyst and reaction conditions.

Transition Metal-Catalyzed Cyclopropanation (e.g., Rhodium, Palladium)

Transition metal catalysis has revolutionized cyclopropanation reactions, offering enhanced reactivity, selectivity, and stereocontrol. Rhodium and palladium complexes are among the most effective catalysts for these transformations.

Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly adept at catalyzing the cyclopropanation of alkenes with diazo compounds. In the context of synthesizing 2-tert-butylcyclopropane derivatives, a rhodium(II)-catalyzed reaction between 3,3-dimethyl-1-butene and a diazoacetate would be a viable strategy. The choice of the rhodium catalyst and its ligands can significantly influence the stereoselectivity of the reaction, enabling access to specific diastereomers and even enantiomerically enriched products through the use of chiral ligands. For instance, rhodium-catalyzed reactions of electron-deficient alkenes with substituted aryldiazoacetates have been shown to proceed with high stereoselectivity. researchgate.net

Palladium catalysts have also been employed in cyclopropanation reactions, often proceeding through different mechanistic pathways than their rhodium counterparts. Palladium-catalyzed cyclopropanation can involve the formation of a palladacyclobutane intermediate. These reactions can be highly regioselective and have been applied to the synthesis of various substituted cyclopropanes.

The following table summarizes representative examples of transition metal-catalyzed cyclopropanation reactions for the synthesis of substituted cyclopropanes.

| Catalyst | Alkene | Diazo Compound | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Rh₂(OAc)₄ | Styrene (B11656) | Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | 85 | 60:40 | N/A |

| [Rh₂(esp)₂] | 1-Octene | Dimethyl diazomalonate | Dimethyl 2-hexylcyclopropane-1,1-dicarboxylate | 95 | N/A | N/A |

| Pd(OAc)₂ | Norbornene | Ethyl diazoacetate | Ethyl tricyclo[3.2.1.0²,⁴]octane-2-carboxylate | 78 | >95:5 | N/A |

This table presents data for analogous cyclopropanation reactions to illustrate the utility of these catalysts. Specific data for the synthesis of 2-tert-butylcyclopropane-1-carboxylic acid was not available in the searched literature.

Hypervalent Iodine Reagent-Enabled Cyclopropanation Methods

Hypervalent iodine reagents have emerged as powerful and versatile tools in modern organic synthesis, offering mild and often metal-free reaction conditions. nih.gov In the context of cyclopropanation, these reagents can promote the formation of the three-membered ring through various mechanisms.

One approach involves the in-situ generation of a carbene or carbenoid species from a suitable precursor, which then undergoes cyclopropanation with an alkene. For example, hypervalent iodine reagents can be used to activate methylene compounds, which can then react with alkenes to form cyclopropanes. nih.gov

Another strategy involves the activation of the alkene by the hypervalent iodine reagent, followed by a nucleophilic attack and subsequent ring closure. These methods can provide access to highly functionalized cyclopropanes that may be difficult to synthesize using traditional methods. The reactions are often rapid and can be performed under ambient conditions, making them an attractive alternative to metal-catalyzed processes. nih.gov Research has shown that these methods are compatible with a diverse range of substrates, including those with various functional groups. nih.gov

Carboxylic Acid Group Introduction and Manipulation

Once the cyclopropane ring is formed, the introduction and subsequent manipulation of the carboxylic acid group are crucial steps in the synthesis of 2-tert-butylcyclopropane-1-carboxylic acid.

Carboxylation of Organometallic Intermediates (e.g., Grignard Reagents)

A classic and reliable method for introducing a carboxylic acid group is through the carboxylation of an organometallic intermediate, most commonly a Grignard reagent. This process involves the reaction of the organometallic species with carbon dioxide, followed by an acidic workup.

For the synthesis of 2-tert-butylcyclopropane-1-carboxylic acid, this would entail the formation of a Grignard reagent from a corresponding 1-halo-2-tert-butylcyclopropane. The Grignard reagent, acting as a strong nucleophile, would then attack the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent protonation with a mineral acid yields the desired carboxylic acid.

This method is advantageous as it allows for the direct installation of the carboxylic acid group onto the pre-formed cyclopropane ring. However, the preparation of the necessary organometallic intermediate can sometimes be challenging, especially for sterically hindered systems.

Esterification Protocols, Including Tert-Butylation and Transesterification

Esterification is a fundamental transformation in organic synthesis, often used for protecting the carboxylic acid group or for creating derivatives with specific properties.

Tert-Butylation:

The formation of a tert-butyl ester of 2-tert-butylcyclopropane-1-carboxylic acid can be achieved through several methods. A common approach is the acid-catalyzed reaction of the carboxylic acid with isobutene or tert-butanol. thieme.de This reaction is typically performed in the presence of a strong acid catalyst, such as sulfuric acid. The bulky tert-butyl group can serve as a protecting group that is stable under a variety of conditions but can be readily cleaved under acidic conditions. thieme.de

Recent advancements have led to the development of milder and more efficient tert-butylation methods. For instance, the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) has been reported as a powerful system for the tert-butylation of carboxylic acids. organic-chemistry.org

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This method can be particularly useful for introducing different ester groups onto the cyclopropane scaffold. For example, a methyl or ethyl ester of 2-tert-butylcyclopropane-1-carboxylic acid could be converted to a different ester by heating it with the desired alcohol and an acid or base catalyst.

The following table provides examples of esterification and transesterification reactions for carboxylic acids, illustrating the general conditions employed.

| Carboxylic Acid/Ester | Reagent | Catalyst | Product | Yield (%) |

| Benzoic Acid | Isobutene | H₂SO₄ | tert-Butyl benzoate | 85 |

| Methyl Acetate | n-Butanol | Amberlyst-15 | n-Butyl acetate | 90 |

| Phenylacetic Acid | tert-Butanol, EDC, HOBt | DMAP | tert-Butyl phenylacetate | 45-60 |

This table presents data for analogous esterification reactions. Specific data for the esterification of 2-tert-butylcyclopropane-1-carboxylic acid was not available in the searched literature.

Hydrolytic Cleavage of Esters for Carboxylic Acid Generation

Esters of cyclopropanecarboxylic acids, in general, exhibit enhanced stability towards both acid- and base-catalyzed hydrolysis compared to their non-cyclic counterparts. nih.gov This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl (B3062369) group. nih.gov Consequently, more forcing conditions may be required for efficient cleavage.

For simple alkyl esters, such as methyl or ethyl esters, saponification using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent is a common and effective method. google.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide and forming the carboxylic acid. A subsequent acid-base reaction between the carboxylic acid and the alkoxide drives the reaction to completion, yielding the carboxylate salt. An acidic workup is then necessary to protonate the carboxylate and isolate the desired 2-tert-butylcyclopropane-1-carboxylic acid.

In the case of tert-butyl esters, acid-catalyzed hydrolysis is the preferred method due to their high stability under basic conditions. organic-chemistry.org The tert-butyl group is an excellent protecting group for carboxylic acids because it can be readily cleaved under acidic conditions without affecting other sensitive functional groups. organic-chemistry.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to steric hindrance from the bulky tert-butyl group, the reaction proceeds via a pathway involving the formation of a stable tert-butyl cation. A variety of acids can be employed for this purpose, including trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid. organic-chemistry.org

| Ester Type | Preferred Hydrolysis Condition | Reagents | Key Considerations |

| Methyl/Ethyl Ester | Basic (Saponification) | NaOH, KOH | Requires acidic workup to obtain the free carboxylic acid. |

| Tert-butyl Ester | Acidic | TFA, HCl, H₂SO₄ | Exploits the stability of the tert-butyl cation intermediate. |

Stereoselective Synthesis of 2-Tert-butylcyclopropane-1-carboxylic Acid Stereoisomers

The presence of two stereocenters in 2-tert-butylcyclopropane-1-carboxylic acid means it can exist as four possible stereoisomers. The synthesis of enantiopure forms of this compound requires stereoselective methods, which can be broadly categorized into chiral auxiliary-driven approaches, asymmetric catalysis, and resolution techniques.

Chiral Auxiliary-Driven and Asymmetric Catalysis Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. tcichemicals.com After the desired stereochemistry is established, the auxiliary is removed. A notable example of this approach in the synthesis of chiral cyclopropanes involves a three-step sequence of aldol (B89426) reaction, directed cyclopropanation, and retro-aldol cleavage. nih.govrsc.org In this methodology, a chiral oxazolidinone auxiliary is first used to control the stereochemistry of an aldol reaction between an N-acyl derivative and an α,β-unsaturated aldehyde. The hydroxyl group of the resulting syn-aldol product then directs a subsequent cyclopropanation of the double bond, establishing the stereochemistry of the cyclopropane ring with high diastereoselectivity. nih.govrsc.org Finally, a retro-aldol reaction removes the chiral auxiliary, yielding an enantiopure cyclopropane-carboxaldehyde, which can be oxidized to the corresponding carboxylic acid. nih.govrsc.org While this specific sequence was demonstrated for other cyclopropane derivatives, the principle is applicable to the synthesis of chiral 2-tert-butylcyclopropane-1-carboxylic acid.

Asymmetric catalysis, on the other hand, employs a chiral catalyst to control the stereochemistry of a reaction. d-nb.infonih.govmdpi.com For the synthesis of cyclopropanes, metal-catalyzed cyclopropanation reactions using chiral ligands are well-established. wikipedia.org For instance, rhodium (II) complexes with chiral carboxylate or carboxamidate ligands can catalyze the reaction of diazo compounds with alkenes to produce cyclopropanes with high enantioselectivity. wikipedia.org In the context of 2-tert-butylcyclopropane-1-carboxylic acid, this would involve the reaction of a diazoacetate with a tert-butyl substituted alkene in the presence of a chiral rhodium catalyst.

| Approach | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct stereoselective transformations. | High diastereoselectivity, auxiliary can often be recovered. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of chiral product. | High catalytic efficiency, broad substrate scope. |

Chemoenzymatic Resolution Techniques for Enantiopure Compounds

Chemoenzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the high stereoselectivity of enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. nih.gov For the preparation of enantiopure 2-tert-butylcyclopropane-1-carboxylic acid, this can be applied to a racemic mixture of its ester derivative.

In a typical kinetic resolution, a lipase (B570770) is used to selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid, while the other enantiomer remains as the ester. researchgate.net The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by conventional methods, such as extraction or chromatography. The choice of enzyme is crucial for achieving high enantioselectivity. Lipases from Candida antarctica have been shown to be effective in the resolution of cyclopropane carboxylic acid esters. google.com The reaction conditions, such as solvent and temperature, also play a significant role in the efficiency and selectivity of the resolution. researchgate.net

This method allows for the preparation of both enantiomers of the target molecule: one as the carboxylic acid and the other as the ester, which can then be hydrolyzed to the corresponding carboxylic acid in a separate step.

Diastereoselective Synthesis and Chromatographic Separation Strategies

When a molecule contains multiple stereocenters, diastereomers can be formed. Diastereoselective synthesis aims to produce a predominance of one diastereomer over the others. In the context of 2-tert-butylcyclopropane-1-carboxylic acid, if a chiral center is already present in the starting material, it can influence the stereochemical outcome of a subsequent cyclopropanation reaction. For example, the cyclopropanation of a chiral alkene can proceed with high diastereoselectivity due to steric hindrance or directing effects from the existing chiral center. doi.org

Once a mixture of diastereomers is formed, they can be separated by standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), due to their different physical properties. nih.gov The separation of diastereomeric esters or amides derived from a racemic carboxylic acid and a chiral alcohol or amine is a common strategy for obtaining enantiopure compounds. nih.gov For instance, the racemic 2-tert-butylcyclopropane-1-carboxylic acid can be converted to a mixture of diastereomeric amides by reaction with a single enantiomer of a chiral amine. These diastereomers can then be separated by HPLC. Subsequent hydrolysis of the separated diastereomeric amides would yield the enantiopure forms of the carboxylic acid.

Ring Expansion and Rearrangement Reactions in the Synthesis of Analogues

The strained three-membered ring of cyclopropane derivatives makes them susceptible to ring-opening and ring-expansion reactions, providing pathways to larger cyclic structures. beilstein-journals.orgpharmaguideline.com

Nucleophile-Induced Cyclization/Ring Expansion (NICE) Concepts

While the specific term "Nucleophile-Induced Cyclization/Ring Expansion (NICE)" is not widely documented in the context of cyclopropane chemistry, the underlying principle of nucleophilic attack leading to ring expansion is a known phenomenon. In these reactions, a nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a larger ring. researchgate.netresearchgate.net

For this to occur, the cyclopropane ring is typically activated by the presence of electron-withdrawing groups (acceptors) and electron-donating groups (donors) on adjacent carbons, creating a "donor-acceptor" cyclopropane. The nucleophile attacks the carbon bearing the donor group, leading to a ring-opened intermediate that can then cyclize to form a larger ring. Carbon nucleophiles, such as malonates, have been used in such ring-expansion reactions. researchgate.net This strategy allows for the synthesis of a variety of carbocyclic and heterocyclic compounds from cyclopropane precursors.

Conjugate Addition Ring Expansion (CARE) Mechanisms

The synthesis of substituted cyclopropanes, including analogues of 2-tert-butylcyclopropane-1-carboxylic acid, can be efficiently achieved through mechanisms rooted in conjugate addition. A prominent strategy in this class is the Michael-Initiated Ring-Closure (MIRC) reaction. rsc.orgrsc.org This powerful method constructs the cyclopropane ring in a tandem sequence involving a conjugate addition followed by an intramolecular cyclization. rsc.org

The MIRC process begins with the nucleophilic 1,4-addition of a Michael donor to an electron-deficient alkene (a Michael acceptor). rsc.org For the synthesis of cyclopropane carboxylic acid analogues, the Michael acceptor is typically an α,β-unsaturated ester or a related compound. The key feature of the system is the presence of a leaving group at a position that allows for a subsequent intramolecular nucleophilic substitution.

The generalized mechanism proceeds as follows:

Michael Addition: A nucleophile adds to the β-carbon of an α,β-unsaturated compound, forming an enolate intermediate.

Intramolecular Cyclization: The newly formed enolate attacks an internal electrophilic carbon, displacing a leaving group in an intramolecular S_N2 reaction to form the three-membered cyclopropane ring. wikipedia.org

This methodology is highly versatile, as a wide range of nucleophiles and electrophilic alkenes can be employed, allowing for the synthesis of diversely functionalized cyclopropanes. rsc.org The stereoselectivity of the reaction can often be controlled through the use of chiral catalysts or auxiliaries, making it a valuable tool in asymmetric synthesis. rsc.org

| Step | Description | Key Intermediates |

| 1 | Conjugate Addition | A soft nucleophile (Michael donor) attacks the β-position of an electron-deficient alkene (Michael acceptor). |

| 2 | Intramolecular S_N2 | The resulting enolate collapses, and the α-carbon attacks an adjacent carbon bearing a leaving group. |

| 3 | Product Formation | A stable, functionalized cyclopropane derivative is formed. |

Favorskii Rearrangements and Other Skeletal Reorganizations

Skeletal reorganizations represent a class of sophisticated reactions that alter the carbon framework of a molecule, often providing access to strained ring systems like cyclopropanes. The Favorskii rearrangement and modern C-H activation strategies are notable examples of such transformations.

Favorskii Rearrangement

The Favorskii rearrangement is a powerful method for the synthesis of carboxylic acid derivatives from α-halo ketones or cyclopropanones. wikipedia.orgadichemistry.com When applied to cyclic α-halo ketones, this reaction serves as an effective ring-contraction method, which can be harnessed to produce cyclopropane rings from cyclobutanone (B123998) precursors. adichemistry.comyoutube.com

The reaction is catalyzed by a base, such as a hydroxide or alkoxide. slideshare.net The mechanism is generally understood to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com

Enolate Formation: A base abstracts an acidic α'-proton (a proton on the carbon on the opposite side of the carbonyl from the halogen), forming an enolate. adichemistry.com

Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack, displacing the halide and forming a bicyclic or spiro-cyclopropanone intermediate. youtube.com

Nucleophilic Attack and Ring Opening: The base (e.g., hydroxide) attacks the carbonyl carbon of the strained cyclopropanone. This is followed by the cleavage of the ring to form the most stable carbanion intermediate, which is then protonated. wikipedia.orgadichemistry.com

The direction of the ring opening is governed by the stability of the resulting carbanion; the ring typically cleaves to yield the less substituted and therefore more stable carbanion. adichemistry.com This regioselectivity is a key consideration in the synthesis of substituted cyclopropanes.

| Stage | Mechanistic Step | Description |

| 1 | Deprotonation | A base removes an acidic α'-hydrogen from the α-halo ketone. |

| 2 | Intramolecular S_N2 | The resulting enolate displaces the adjacent halide to form a cyclopropanone intermediate. |

| 3 | Nucleophilic Acyl Addition | A nucleophile (base) attacks the carbonyl carbon of the cyclopropanone. |

| 4 | Ring Opening | The resulting tetrahedral intermediate collapses, cleaving a C-C bond to relieve ring strain and form a stable carbanion. |

| 5 | Protonation | The carbanion is protonated by the solvent or upon workup to yield the final carboxylic acid derivative. |

Other Skeletal Reorganizations

Beyond classic named reactions, modern synthetic chemistry has introduced novel skeletal reorganization strategies. A notable development is the use of transition-metal catalysis to achieve skeletal "recasting" of cyclopropane structures themselves. chemrxiv.orgchemrxiv.org This involves the selective cleavage and reformation of C-C bonds to generate new molecular scaffolds. rsc.org

For instance, a recently developed strategy merges palladium(II)-catalyzed C(sp³)–H activation with the strain-release-driven cleavage of a C-C bond in cyclopropane carboxylic acid derivatives. chemrxiv.orgchemrxiv.org This tandem process does not create the cyclopropane ring but rather uses its inherent strain as a driving force to reorganize the molecular skeleton into more complex structures, such as 3-oxabicyclo[3.1.0]hexan-2-one scaffolds. chemrxiv.orgchemrxiv.org Such methods demonstrate the potential for late-stage diversification of cyclopropane-containing molecules, leveraging the unique reactivity of the strained ring to forge new and valuable chemical architectures. chemrxiv.orgrsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butylcyclopropane 1 Carboxylic Acid

Exploration of Cyclopropane (B1198618) Ring Opening Pathways

The inherent ring strain in the cyclopropane ring, estimated to be over 100 kJ/mol, provides a substantial thermodynamic driving force for reactions that lead to ring cleavage. mdpi.comnih.gov The presence of vicinal donor (tert-butyl) and acceptor (carboxylic acid) groups further activates the ring by polarizing the bond between the substituted carbon atoms (C1-C2), making it susceptible to cleavage under various conditions. mdpi.comresearchgate.net

The activation of the cyclopropane ring by an electrophile, such as a proton from a Brønsted acid, initiates ring opening. scispace.com The carboxylic acid group, being electron-withdrawing, is protonated or coordinated by a Lewis acid, which enhances the polarization of the adjacent C1-C2 bond. scispace.comresearchgate.net This increased polarization makes the benzylic carbon (C2, bearing the tert-butyl group) more susceptible to attack.

Mechanistically, the process can be viewed as an SN2-like displacement where the attacking species opens the ring. scispace.com The regioselectivity of the cleavage is governed by the electronic nature of the substituents. In donor-acceptor cyclopropanes, the polarization directs the nucleophilic attack to the carbon atom bearing the donor group. nih.govresearchgate.net For 2-tert-butylcyclopropane-1-carboxylic acid, this would typically involve cleavage of the C1-C2 bond. The stereochemical outcome of these reactions is highly dependent on the specific reagents and conditions employed, often proceeding with predictable stereochemistry based on the reaction mechanism (e.g., inversion of configuration in a classic SN2 pathway).

The electron-withdrawing nature of the carboxylic acid group renders the cyclopropane ring electrophilic, making it a target for nucleophiles in polar, ring-opening reactions. nih.govresearchgate.net This reactivity is analogous to a Michael addition, where the nucleophile attacks the strained ring system. The polarization of the C1-C2 bond in D-A cyclopropanes directs the nucleophilic attack toward the carbon atom that can best stabilize a positive charge, which is the one bearing the donor substituent (the tert-butyl group). nih.govresearchgate.net

Studies on similar electrophilic cyclopropanes have shown that strong nucleophiles, such as thiolates and azide (B81097) ions, can effectively open the ring under non-catalytic conditions. researchgate.netresearchgate.net The reaction typically proceeds via a nucleophilic attack on the C2 carbon, leading to the cleavage of the C1-C2 bond and the formation of a difunctionalized, open-chain product. nih.gov

Table 1: Representative Nucleophilic Ring-Opening Reactions

| Nucleophile | Expected Site of Attack | Product Type |

|---|---|---|

| Thiophenolate (RS⁻) | Carbon bearing the tert-butyl group (C2) | γ-Thio-substituted carboxylic acid |

| Azide (N₃⁻) | Carbon bearing the tert-butyl group (C2) | γ-Azido-substituted carboxylic acid |

The reactivity of the cyclopropane ring is fundamentally governed by a combination of ring strain and the electronic effects of its substituents. nih.gov

Ring Strain : The significant angle and torsional strain within the cyclopropane ring (C-C-C angles of 60° instead of the ideal 109.5° for sp³ carbons) weakens the C-C bonds, making them more susceptible to cleavage. utexas.edu This stored energy is released upon ring opening, providing a strong thermodynamic driving force for such reactions. nih.gov

Electronic Effects : The "push-pull" electronic effect created by the vicinal tert-butyl (donor) and carboxylic acid (acceptor) groups is a critical factor in activating the ring. mdpi.com This synergistic interaction polarizes the C1-C2 bond, lowering the energy barrier for ring rupture under milder conditions than those required for unsubstituted cyclopropanes. mdpi.com This polarization not only enhances reactivity but also controls the regioselectivity of the ring-opening process. nih.govresearchgate.net

Reactivity of the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid group of 2-tert-butylcyclopropane-1-carboxylic acid undergoes a range of characteristic transformations, primarily nucleophilic acyl substitution, as well as oxidation and reduction reactions.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives, proceeding through a tetrahedral addition-elimination mechanism. masterorganicchemistry.compressbooks.pub The electrophilic carbonyl carbon is attacked by a nucleophile, forming a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the substituted product. uomustansiriyah.edu.iq The steric bulk of the adjacent tert-butyl group can influence the rate of these reactions. pressbooks.pub

Esterification : The compound can be converted to its corresponding ester via reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com For example, reaction with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2-tert-butylcyclopropane-1-carboxylate.

Amide Formation : Amides are formed by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. libretexts.org These reactions often require heat or the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. nih.govyoutube.com

Acid Chloride Formation : The carboxylic acid can be converted to the more reactive acid chloride derivative by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com This acid chloride is a versatile intermediate for the synthesis of other derivatives like esters and amides under milder conditions. uomustansiriyah.edu.iq

Table 2: Common Nucleophilic Acyl Substitution Reactions

| Reagent(s) | Product Derivative | Reaction Name/Type |

|---|---|---|

| Alcohol (R'OH), H⁺ catalyst | Ester | Fischer Esterification |

| Amine (R'NH₂), heat or DCC | Amide | Amidation |

| Thionyl Chloride (SOCl₂) | Acid Chloride | Acyl Chloride Formation |

Reduction : The carboxylic acid group is at a relatively high oxidation state and can be reduced to a primary alcohol. libretexts.org This transformation requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, ultimately yielding (2-tert-butylcyclopropyl)methanol (B2441657) after an aqueous workup. libretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.org A direct, controlled reduction to the corresponding aldehyde is generally not feasible in a single step from the carboxylic acid. libretexts.org

Oxidation : The carboxyl group is generally resistant to further oxidation. However, under specific conditions, carboxylic acids can undergo oxidative decarboxylation, where the carboxyl group is removed as carbon dioxide. libretexts.org An example of such a transformation is the Hunsdiecker reaction, which involves the conversion of a silver carboxylate salt to an organohalide upon treatment with a halogen. libretexts.org

Interconversion of Carboxylic Acid Derivatives (e.g., Amides, Acid Chlorides, Anhydrides)

The carboxylic acid moiety of 2-tert-butylcyclopropane-1-carboxylic acid is a versatile functional group that can be readily converted into a range of more reactive derivatives, such as acid chlorides, anhydrides, and amides. These transformations follow well-established principles of nucleophilic acyl substitution and are crucial for synthesizing more complex molecules or for use in various coupling reactions.

Acid Chlorides: The most common and effective method for converting a carboxylic acid to its corresponding acid chloride is through treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For 2-tert-butylcyclopropane-1-carboxylic acid, this reaction involves the nucleophilic oxygen of the carboxyl group attacking the electrophilic sulfur (or carbon) of the reagent. A subsequent intramolecular rearrangement and elimination of gaseous byproducts (sulfur dioxide and hydrogen chloride, or carbon dioxide, carbon monoxide, and hydrogen chloride) drives the reaction to completion, yielding 2-tert-butylcyclopropane-1-carbonyl chloride. This acid chloride is a highly reactive intermediate, ideal for subsequent reactions.

Amides: Amides of 2-tert-butylcyclopropane-1-carboxylic acid can be prepared through several routes. The most direct method involves the reaction of the corresponding acid chloride with ammonia or a primary/secondary amine. Due to the high reactivity of the acid chloride, this reaction is typically rapid. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents. A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized by condensing tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt), resulting in excellent yields nih.govresearchgate.net. This method is often preferred as it proceeds under milder conditions and avoids the preparation of the acid chloride. For example, the synthesis of N-acetyl, tert-butyl amide derivatives of natural amino acids has been accomplished by coupling the hindered amine, tert-butylamine, with the amino acid nih.gov.

Anhydrides: Symmetrical anhydrides can be formed from carboxylic acids, though this often requires harsh conditions like high temperatures. A more practical laboratory synthesis involves reacting the acid chloride (2-tert-butylcyclopropane-1-carbonyl chloride) with the sodium salt of the carboxylic acid (sodium 2-tert-butylcyclopropane-1-carboxylate). This nucleophilic acyl substitution reaction efficiently produces the corresponding anhydride (B1165640).

The relative reactivity of these derivatives follows the general order: acid chloride > anhydride > carboxylic acid > amide. This hierarchy allows for the predictable interconversion from more reactive to less reactive derivatives.

| Derivative | Typical Reagents | Reaction Type | Key Features |

|---|---|---|---|

| Acid Chloride | SOCl₂, (COCl)₂ | Nucleophilic Acyl Substitution | Forms a highly reactive intermediate; reaction driven by formation of gaseous byproducts. |

| Amide | 1. Acid chloride + Amine 2. Carboxylic acid + Amine + Coupling Agents (e.g., EDCI, HOBt) | Nucleophilic Acyl Substitution / Amide Coupling | Route 2 offers milder conditions and is common for sensitive substrates. nih.govresearchgate.netnih.gov |

| Anhydride | Acid chloride + Carboxylate salt | Nucleophilic Acyl Substitution | Efficient method for preparing both symmetrical and mixed anhydrides. |

Catalytic Transformations Involving the Cyclopropane Core

The strained three-membered ring of 2-tert-butylcyclopropane-1-carboxylic acid is susceptible to cleavage and functionalization under transition metal catalysis. The release of ring strain (approximately 27 kcal/mol) serves as a thermodynamic driving force for these transformations.

Rhodium-Catalyzed C-C Bond Activation and Cycloadditions

Rhodium catalysts are particularly effective in promoting the C-C bond activation of cyclopropanes, leading to various synthetic applications. The regioselectivity of the C-C bond cleavage is a key challenge and is often influenced by the substitution pattern on the ring and the presence of directing groups. The carboxylic acid group or its derivatives (e.g., amides) can act as directing groups, influencing which bond in the cyclopropane ring is activated.

Mechanistically, the reaction is often initiated by the oxidative addition of a Rh(I) complex to one of the C-C bonds of the cyclopropane ring, forming a rhodacyclobutane intermediate. This intermediate can then undergo further reactions, such as β-carbon elimination or insertion of an external reactant, to form the final product. For instance, Rh(I)-catalyzed asymmetric ring-opening of racemic vinyl cyclopropanes with aryl boronic acids has been developed to generate allyl-Rh complexes, which then form a C-C bond upon reductive elimination. acs.org

Another important application is the use of rhodium(II) catalysts, such as rhodium(II) acetate (B1210297) dimer, in reactions involving diazo compounds to form cyclopropane and cyclopropene (B1174273) derivatives. nih.govresearchgate.net For example, the reaction of carbene from ethyl diazoacetate with alkynes in the presence of a rhodium(II) catalyst is a standard method for synthesizing cyclopropene carboxylates. nih.gov While this is a formation of the ring rather than activation of a pre-existing one, it underscores the utility of rhodium in mediating reactions involving three-membered rings. In the context of 2-tert-butylcyclopropane-1-carboxylic acid, the bulky tert-butyl group would be expected to exert significant steric influence on the approach of the catalyst and any subsequent reactants, thereby affecting the regioselectivity of bond cleavage.

| Catalyst Type | Key Mechanistic Step | Potential Application for Target Compound | Reference |

|---|---|---|---|

| Rh(I) complexes | Oxidative addition to C-C bond, forming a rhodacyclobutane. | Regioselective ring-opening and functionalization (e.g., arylation). | acs.org |

| Rh(II) complexes (e.g., Rh₂(OAc)₄) | Formation of rhodium-carbene intermediates from diazo compounds. | Synthesis of highly substituted or unsaturated cyclopropane derivatives. | nih.govresearchgate.net |

Palladium-Mediated Reactions at the Cyclopropane Ring

Palladium catalysts are widely used for the ring-opening and functionalization of strained carbocycles, including cyclopropanes. chemrxiv.org These reactions typically proceed through a mechanism involving the oxidative insertion of a Pd(0) species into a C-C bond of the cyclopropane. This step is favored by the release of ring strain and results in the formation of a four-membered palladacycle intermediate. encyclopedia.pub

This palladacycle can then undergo several transformations. One common pathway is β-carbon elimination, which leads to a ring-opened product. For example, palladium-catalyzed ring-opening of mono-substituted cyclopropyl (B3062369) ketones can stereoselectively generate (E)-α,β-unsaturated ketones. rsc.org In the case of 2-tert-butylcyclopropane-1-carboxylic acid (or its ketone derivative), the palladium catalyst would likely insert into the less sterically hindered C1-C2 bond. Subsequent β-hydride elimination from the tert-butyl group is not possible, so β-carbon elimination or reaction with another coupling partner would be the likely pathways.

In reactions involving vinylcyclopropanes, the initially formed palladacycle can rearrange to a π-allylpalladium complex, which can then be trapped by a nucleophile. encyclopedia.pub Palladium-catalyzed ring-opening thiocarbonylation of vinylcyclopropanes with thiols and carbon monoxide is one such example. nih.gov While 2-tert-butylcyclopropane-1-carboxylic acid itself is not a vinylcyclopropane, these studies highlight the versatility of palladium catalysis in activating the cyclopropane core and suggest that suitable derivatization could open up similar reactive pathways.

Photocatalyzed Functionalization of Aliphatic C-H Bonds

Visible-light photocatalysis has emerged as a powerful tool for the functionalization of typically inert C-H bonds under mild conditions. beilstein-journals.org These reactions are often initiated by a photocatalyst that, upon absorbing light, can engage in either a single-electron transfer (SET) or hydrogen atom transfer (HAT) process with the substrate.

For 2-tert-butylcyclopropane-1-carboxylic acid, there are multiple aliphatic C-H bonds that could potentially be functionalized: those on the cyclopropane ring and those on the tert-butyl group.

Functionalization of the tert-butyl group: The nine equivalent C(sp³)-H bonds of the tert-butyl group are potential sites for functionalization. A photocatalytic cycle could generate a tert-butyl radical via HAT, which could then be trapped by a radical acceptor to form a new C-C or C-heteroatom bond.

Functionalization of the cyclopropane ring: The C-H bonds on the cyclopropane ring are stronger and have more s-character than typical alkane C-H bonds, making them more challenging to functionalize directly. However, photocatalytic methods have been developed for the C-H functionalization of a variety of alkanes. liverpool.ac.uk A possible mechanism would involve the photocatalyst generating a radical on the cyclopropane ring, which could then undergo further reaction.

The regioselectivity between the tert-butyl C-H bonds and the cyclopropyl C-H bonds would be a critical aspect of any such transformation. Steric hindrance and bond dissociation energies would play key roles in determining the site of reaction. The development of transition-metal-catalyzed, chelation-assisted C-H functionalization has provided a robust platform for constructing complex molecules, where a directing group guides a catalyst to a specific C-H bond. rsc.org The carboxylic acid group in the target molecule could potentially serve this directing role in a combined metallaphotoredox catalytic system.

Stereochemical Characterization and Conformational Analysis

Elucidation of Relative and Absolute Configuration of the Cyclopropane (B1198618) Ring

The substituted cyclopropane ring in 2-tert-butylcyclopropane-1-carboxylic acid possesses two stereogenic centers, leading to the existence of stereoisomers. The relative configuration of these centers, designated as cis or trans, is determined by the spatial relationship between the tert-butyl and carboxylic acid groups. In the cis isomer, both substituents reside on the same face of the cyclopropane ring, while in the trans isomer, they are on opposite faces.

The determination of the absolute configuration, which describes the precise three-dimensional arrangement of atoms in a chiral molecule, requires more sophisticated analytical techniques. For analogous chiral carboxylic acids, derivatization with a chiral agent of known absolute configuration allows for the separation of the resulting diastereomers and subsequent analysis by techniques like X-ray crystallography or NMR spectroscopy. While specific studies on the absolute configuration of 2-tert-butylcyclopropane-1-carboxylic acid are not extensively documented in publicly available literature, the principles of established methods for other chiral acids would be applicable.

Steric Effects of the Tert-butyl Group on Molecular Conformation and Reactivity

The tert-butyl group is renowned for its significant steric bulk, a consequence of its quaternary carbon atom bonded to three methyl groups. This steric hindrance plays a pivotal role in governing the conformational preferences and reactivity of 2-tert-butylcyclopropane-1-carboxylic acid. The sheer size of the tert-butyl group restricts the rotation around the carbon-carbon single bond connecting it to the cyclopropane ring.

This steric impediment influences the energetically favorable conformations of the molecule. The cyclopropane ring itself is a rigid structure, but the orientation of the carboxylic acid group relative to the ring can vary. The tert-butyl group will sterically disfavor conformations where it is eclipsed with the carboxylic acid group, forcing the latter to adopt a staggered orientation to minimize van der Waals repulsion. This conformational locking can have profound implications for the molecule's reactivity, as the accessibility of the carboxylic acid group for chemical transformations is influenced by the steric shielding provided by the adjacent tert-butyl group.

Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., Multidimensional NMR, X-ray Crystallography)

The unambiguous determination of the stereochemistry of 2-tert-butylcyclopropane-1-carboxylic acid and its derivatives relies on advanced spectroscopic and crystallographic methods.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for elucidating the relative configuration. NOESY experiments can detect through-space interactions between protons. For the cis isomer, a NOE correlation would be expected between the protons of the tert-butyl group and the proton on the adjacent carbon of the cyclopropane ring bearing the carboxylic acid. Conversely, the absence of such a correlation would be indicative of a trans configuration. The coupling constants (J-values) between the cyclopropyl (B3062369) protons, observed in proton NMR (¹H NMR), also provide crucial information about their dihedral angles and thus the stereochemistry.

| NMR Technique | Application in Stereochemical Analysis |

| ¹H NMR | Determination of proton chemical shifts and coupling constants (J-values) to infer relative stereochemistry. |

| ¹³C NMR | Provides information on the carbon skeleton and can help distinguish between different isomeric forms. |

| NOESY | Detects through-space proton-proton interactions to confirm relative configurations (cis vs. trans). |

| COSY | Establishes proton-proton coupling networks within the molecule. |

X-ray Crystallography: This technique provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of a crystalline sample. By diffracting X-rays through a single crystal of a 2-tert-butylcyclopropane-1-carboxylic acid derivative, a three-dimensional electron density map can be generated, revealing the precise arrangement of all atoms in the crystal lattice. This method is the gold standard for absolute configuration determination, provided a suitable crystal can be obtained.

Diastereomeric and Enantiomeric Relationships and Their Interconversion

As a molecule with two chiral centers, 2-tert-butylcyclopropane-1-carboxylic acid can exist as four possible stereoisomers: two pairs of enantiomers. The cis isomer exists as a pair of enantiomers, as does the trans isomer. The relationship between a cis enantiomer and a trans enantiomer is that of diastereomers.

Diastereomers , such as the cis and trans isomers of 2-tert-butylcyclopropane-1-carboxylic acid, have different physical and chemical properties. They can be separated by standard laboratory techniques like chromatography or crystallization.

Enantiomers , on the other hand, are non-superimposable mirror images of each other and have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. The separation of enantiomers requires a chiral environment, for instance, through the use of a chiral stationary phase in chromatography or by forming diastereomeric salts with a chiral resolving agent.

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving cyclopropane (B1198618) derivatives. These calculations help in understanding reaction mechanisms, predicting product distributions, and rationalizing the influence of substituents on reactivity.

DFT studies have been extensively used to investigate various reactions involving cyclopropanes, such as cyclopropanation, ring-opening, and rearrangements. acs.orgresearchgate.netrsc.org For a molecule like 2-tert-butylcyclopropane-1-carboxylic acid, DFT can be employed to analyze pathways for its synthesis or subsequent transformations. For instance, in rhodium-catalyzed cyclopropanation reactions, calculations have shown the importance of π-interactions between the halogen, the carbenoid carbon, and the metal atom, which explains the stability of the carbenoid intermediates. acs.org

Mechanistic investigations into reactions of substituted cyclopropanes reveal the detailed steps of a transformation. For example, in the rearrangement of bicyclic cyclopropane derivatives catalyzed by platinum salts, DFT calculations have identified key intermediates like platinacyclobutane and determined the activation barriers for each step. acs.orgnih.gov Similarly, for the thermal isomerization of cyclopropane to propene, high-level ab initio and DFT calculations have been used to clarify the roles of biradical and carbene reaction channels over wide temperature and pressure ranges. acs.org These computational approaches could be directly applied to predict the reactivity and potential rearrangement pathways of 2-tert-butylcyclopropane-1-carboxylic acid, considering the electronic and steric influence of the tert-butyl and carboxylic acid groups.

The substitution pattern on the cyclopropane ring is a critical factor influencing reaction outcomes. Computational studies on the cyclopropanation of styrene (B11656) with aryldiazodiacetates have shown that the electronic nature of substituents on the aryl rings of both reactants affects the reaction's efficiency. nih.gov DFT calculations suggest that the rate-determining step is the cleavage of the C-N bond and the release of N2. nih.gov Such insights are crucial for optimizing reaction conditions for the synthesis of specifically substituted cyclopropanes.

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration

The conformational landscape of a molecule dictates its physical properties and biological activity. For substituted cyclopropanes, particularly those with bulky groups like tert-butyl, understanding the preferred spatial arrangement of atoms is crucial. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools for this exploration.

DFT calculations and low-temperature NMR experiments have revealed surprising conformational preferences in systems containing both cyclopropyl (B3062369) and tert-butyl groups. nih.govrsc.org Specifically, when a bulky alkyl group like isopropyl or tert-butyl is positioned on a six-membered ring adjacent to a spirocyclopropane, the axial conformation is strongly preferred. nih.govrsc.orgchemrxiv.org This is contrary to the well-established principle that large groups prefer the equatorial position. The predicted A-value (a measure of conformational preference) for a tert-butyl group in this context is -2.00 kcal/mol, representing a significant shift from its normal equatorial preference. nih.govrsc.org This "cyclopropyl effect" is attributed to a combination of increased torsional strain in the equatorial isomer and stabilizing hyperconjugative interactions in the axial form. nih.govrsc.org

| Substituent (R) | Calculated A-Value (ΔG° at 25°C) | Experimental A-Value (at -78°C) | Reference |

|---|---|---|---|

| Methyl | -0.03 | +0.05 | nih.gov |

| Ethyl | -0.89 | -0.41 | nih.gov |

| Isopropyl | -1.78 | < -1.5 | nih.gov |

| tert-Butyl | -2.00 | < -1.5 | nih.govrsc.org |

Molecular dynamics simulations offer a way to observe the time-evolution of a molecular system, providing a graphical representation of molecular motion. youtube.com By applying the laws of motion, MD simulations can explore the accessible conformations of 2-tert-butylcyclopropane-1-carboxylic acid over time, revealing the dynamics of ring puckering and the rotation of the tert-butyl and carboxylic acid groups. This provides a more complete picture of the molecule's flexibility and conformational preferences than static calculations alone.

Transition State Characterization and Energy Profile Mapping of Cyclopropane Transformations

Understanding the mechanism of a chemical reaction requires the characterization of its transition states—the highest energy points along the reaction pathway. Computational chemistry excels at locating these fleeting structures and mapping the complete energy profile of a reaction.

For cyclopropane transformations, such as ring-opening or rearrangement, identifying the transition state geometry and its associated activation energy is key to predicting reaction rates and selectivity. researchgate.net For example, in the tandem Heck-ring-opening reaction of cyclopropyldiol derivatives, DFT calculations were used to compare the energies of different transition states, explaining the observed regioselectivity of the C-C bond cleavage. researchgate.net The activation barrier for the thermal isomerization of cyclopropane to propene has been computationally estimated to be around 60-65 kcal/mol, which aligns well with experimental findings. acs.org

The vinylcyclopropane-cyclopentene rearrangement is a classic example where computational studies have elucidated the underlying mechanism. wikipedia.org These investigations show that the reaction can proceed through either a two-step diradical pathway or a concerted, pericyclic process, with the operative mechanism being highly substrate-dependent. wikipedia.org By calculating the energy profiles for both pathways for a given substituted vinylcyclopropane, chemists can predict which mechanism is more likely to occur.

| Reaction Step | System | Catalyst/Conditions | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Oxidative Addition | 1-hydroxy-bicyclo[3.1.0]hexane | Pt-salt (monometallic) | 17.86 | acs.org |

| Conformational Change | Platinacyclobutane intermediate | Pt-salt (monometallic) | 5.30 | nih.gov |

| Ring Opening | Protonated dimethylcyclopropane | Zeolite (H-ZSM-5) | ~35 | researchgate.net |

| Isomerization | Cyclopropane to Propene | Thermal | ~66.1 | acs.org |

Theoretical Investigations into Bonding Characteristics and Electronic Distribution within Strained Cyclopropanes

The three-membered ring of cyclopropane possesses unique bonding characteristics due to significant angle strain. libretexts.orglibretexts.org The C-C-C bond angles are forced to be 60°, a large deviation from the ideal sp³ tetrahedral angle of 109.5°. chemistrysteps.commasterorganicchemistry.com This strain leads to the formation of bent or "banana bonds," where the electron density of the C-C bonds is concentrated outside the direct line connecting the nuclei. libretexts.orgrsc.org This feature gives the cyclopropane ring some of the characteristics of a double bond, such as the ability to interact with π-electron acceptors. smu.edu

Theoretical models and computational analyses are essential for describing these bonding peculiarities. An electron density model, based on the investigation of the one-electron density distribution and its associated Laplacian, helps rationalize how substituents affect ring strain and electronic delocalization. smu.edu DFT studies on monosubstituted cyclopropanes have established a linear relationship between the difference in energies of the Walsh orbitals and the difference between the vicinal (adjacent to substituent) and distal (opposite to substituent) C-C bond lengths. researchgate.net This confirms that electronic effects of substituents are directly transmitted through the strained ring, altering its geometry. researchgate.net

The presence of a bulky and electron-donating group like tert-butyl, combined with an electron-withdrawing carboxylic acid group in 2-tert-butylcyclopropane-1-carboxylic acid, creates a complex electronic environment. Quantum chemical calculations can precisely map the electron density distribution within the molecule, revealing how charge is polarized across the strained C-C bonds. Natural Bond Orbital (NBO) analysis, for instance, can quantify hyperconjugative interactions, such as the donation of electron density from a C-C σ-bond of the cyclopropane ring into an adjacent antibonding orbital (σ*). rsc.org These interactions are crucial for understanding the conformational preferences and reactivity of the molecule. rsc.org The unique electronic structure of the cyclopropane ring makes it susceptible to activation by transition metals, which can lead to oxidative addition and the formation of metallacyclobutane intermediates, a key step in many catalytic C-C bond functionalization reactions. wikipedia.org

Synthetic Applications of 2 Tert Butylcyclopropane 1 Carboxylic Acid and Its Derivatives

Strategic Role as a Building Block in the Synthesis of Complex Organic Molecules

The rigid framework of the cyclopropane (B1198618) ring and the defined stereochemical orientation of its substituents make 2-tert-butylcyclopropane-1-carboxylic acid a valuable synthon for introducing conformational constraints and stereochemical complexity into target molecules. Aromatic polycarboxylic acids are widely utilized as versatile building blocks in the design of novel coordination polymers and metal-organic frameworks. mdpi.com Similarly, cyclopropane-based carboxylic acids offer unique structural motifs for creating complex organic structures.

The tert-butyl group plays a crucial role in directing the stereochemical outcome of reactions at or adjacent to the cyclopropane ring. Its significant steric bulk can shield one face of the ring, leading to highly diastereoselective transformations. This steric influence is instrumental in controlling the relative stereochemistry of newly introduced functional groups, a critical aspect in the synthesis of biologically active compounds and advanced materials.

Furthermore, the strained three-membered ring can undergo controlled ring-opening reactions, providing access to acyclic structures with specific stereochemical arrangements that are often difficult to prepare using conventional methods. This strategic use of the cyclopropane moiety as a "latent" functional group adds to its utility as a versatile building block in multi-step syntheses. Researchers have utilized cyclopropane derivatives as synthons in a variety of organic transformations, underscoring their importance in constructing complex molecular structures. researchgate.net

Precursor for the Preparation of Substituted Cyclopropane α-Amino Acids and Amines

Cyclopropane-containing amino acids are of significant interest due to their unique conformational properties, which can influence the secondary structure of peptides and proteins. wipo.int 2-Tert-butylcyclopropane-1-carboxylic acid serves as a key starting material for the synthesis of various substituted cyclopropane α-amino acids and the corresponding cyclopropylamines.

Another efficient method is the Kulinkovich-Szymoniak reaction, which allows for the direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(II) species and a Lewis acid. organic-chemistry.org While this method does not start directly from the carboxylic acid, the corresponding nitrile can be readily prepared from it.

The synthesis of cyclopropane α-amino acids often involves the introduction of both an amino group and a carboxylic acid group on the cyclopropane ring. Various synthetic strategies have been developed for this purpose, including carbene additions to alkenes and modifications of cyclopropanecarbaldehydes via the Strecker reaction. researchgate.net Starting from 2-tert-butylcyclopropane-1-carboxylic acid, the amino group can be introduced via reactions such as a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid. The resulting isocyanate can be trapped with a suitable nucleophile to generate a protected amine, which can then be deprotected to yield the desired amino acid.

The table below summarizes key synthetic methods for preparing cyclopropylamines and their amino acid derivatives.

| Method | Starting Material Derivative | Key Reagents | Product |

| Hofmann Rearrangement | Cyclopropanecarboxamide | NaOCl, NaOH | Cyclopropylamine (B47189) |

| Curtius Rearrangement | Cyclopropanecarbonyl azide | Heat, H₂O/ROH | Cyclopropylamine / Carbamate |

| Kulinkovich-Szymoniak Reaction | Cyclopropanenitrile | EtMgBr, Ti(OPr)₄, BF₃·OEt₂ | 1-substituted Cyclopropylamine |

| Strecker Synthesis | Cyclopropanecarbaldehyde | NaCN, NH₄Cl | Cyclopropyl (B3062369) α-amino acid |

Development of Nitrogen-Containing Heterocycles (e.g., Piperidone Derivatives) Utilizing the Cyclopropane Moiety

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and biologically active compounds. nih.govopenmedicinalchemistryjournal.comnih.gov The cyclopropane ring in derivatives of 2-tert-butylcyclopropane-1-carboxylic acid can be strategically employed to construct such heterocyclic systems, particularly piperidones. Piperidone scaffolds are important intermediates in the synthesis of various alkaloids and drug candidates. researchgate.netnih.gov

A key strategy involves the ring expansion of the cyclopropane moiety. This can be achieved by converting the carboxylic acid into a derivative that can trigger a rearrangement. For instance, reductive amination of a ketone derived from the carboxylic acid with a deprotected secondary cyclopropylamine can initiate cyclopropane ring cleavage, providing access to nitrogen-containing ring-expanded products like piperidines. researchgate.net

Another approach involves the reaction of activated cyclopropanes with nucleophiles. The carboxylic acid can be converted to a ketone, which can then be transformed into a vinylidenecyclopropane. Subsequent reaction with nitrogen nucleophiles can lead to the formation of spiro(cyclopropane-2H-pyrroles) which can further rearrange to substituted pyrroles. colab.ws

The synthesis of piperidones often involves the cyclization of acyclic precursors. dtic.mil A derivative of 2-tert-butylcyclopropane-1-carboxylic acid could be elaborated into a suitable acyclic amino ester, which could then undergo an intramolecular cyclization, such as a Dieckmann condensation, to form a substituted piperidone. The tert-butyl group would play a critical role in controlling the stereochemistry of the resulting heterocyclic ring.

Contribution to the Synthesis of Medium-Sized Rings and Macrocycles via Ring Expansion

The synthesis of medium-sized rings (8-11 atoms) and macrocycles (≥12 atoms) is a significant challenge in organic chemistry. nih.gov Ring-expansion reactions of strained systems like cyclopropanes offer a powerful strategy to access these larger ring systems. mdpi.com Derivatives of 2-tert-butylcyclopropane-1-carboxylic acid can be valuable precursors for such transformations.

A common strategy involves the creation of a fused bicyclic system containing the cyclopropane ring. Subsequent cleavage of the shared C-C bond of the cyclopropane ring can lead to the formation of a larger, monocyclic structure. This approach has been used to synthesize medium-ring lactones and lactams. mdpi.com The reaction can be triggered by various reagents and conditions, often exploiting the release of ring strain as a thermodynamic driving force.

For the synthesis of macrocycles, 2-tert-butylcyclopropane-1-carboxylic acid can be incorporated as a building block into a linear precursor that is subsequently cyclized. nih.gov Multicomponent reactions, such as the Ugi reaction, have proven to be highly effective for the synthesis of diverse macrocyclic compounds. nih.gov In such a strategy, a derivative of 2-tert-butylcyclopropane-1-carboxylic acid could serve as one of the components, introducing the unique structural and stereochemical features of the cyclopropane moiety into the final macrocyclic product. Macrolactonization and macrolactamization are also common methods for the final ring-closing step in macrocycle synthesis. mdpi.com

The table below outlines general strategies for synthesizing medium-sized rings and macrocycles where cyclopropane derivatives can be employed.

| Strategy | Key Transformation | Resulting Structure |

| Ring Expansion | Cleavage of a fused cyclopropane ring | Medium-sized ring |

| Multicomponent Reaction | Ugi or Passerini macrocyclization | Macrocycle |

| Macrolactamization | Intramolecular amide bond formation | Macrolactam |

| Macrolactonization | Intramolecular ester bond formation | Macrolactone |

Design and Synthesis of Novel Reagents and Catalytic Systems Based on the Cyclopropane Core

The rigid and well-defined three-dimensional structure of the cyclopropane ring makes it an attractive scaffold for the design of chiral ligands and organocatalysts for asymmetric synthesis. While specific reagents and catalysts derived directly from 2-tert-butylcyclopropane-1-carboxylic acid are not widely reported, the potential for their development is significant.

The combination of the chiral cyclopropane backbone and the sterically demanding tert-butyl group can create a highly specific chiral environment around a metal center in a catalyst complex. This can lead to high levels of enantioselectivity in a variety of chemical transformations. For instance, derivatives of this carboxylic acid could be converted into chiral phosphines, amines, or alcohols, which are common coordinating groups in asymmetric catalysts. In Ziegler-Natta catalysis, for example, internal electron donors play a crucial role in determining the properties of the resulting polymer, and novel donors are continuously being explored. google.com

In the field of organocatalysis, proline and its derivatives are highly successful catalysts for a wide range of reactions. A cyclopropane-containing analog of proline, derived from 2-tert-butylcyclopropane-1-carboxylic acid, could exhibit unique catalytic activity and selectivity due to its constrained conformation.

Furthermore, the carboxylic acid itself or its simple derivatives could be used as resolving agents for the separation of enantiomers of racemic mixtures. The formation of diastereomeric salts with a racemic base, followed by fractional crystallization, is a classical but effective method for obtaining enantiomerically pure compounds. The specific stereochemistry and functional groups of the cyclopropane derivative would be key to the efficiency of such a resolution.

Q & A

Q. How to address gaps in toxicological data for 2-Tert-butylcyclopropane-1-carboxylic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.